molecular formula C10H7N3 B081202 7-Methylquinoxaline-2-carbonitrile CAS No. 14334-17-9

7-Methylquinoxaline-2-carbonitrile

Cat. No. B081202
CAS RN: 14334-17-9
M. Wt: 169.18 g/mol
InChI Key: BKQRDKUXCCSODY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methylquinoxaline-2-carbonitrile is a heterocyclic organic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound has a variety of potential applications in the fields of pharmacology, biochemistry, and physiology.

Mechanism Of Action

The mechanism of action of 7-Methylquinoxaline-2-carbonitrile is not fully understood, but it is believed to act through a variety of pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

7-Methylquinoxaline-2-carbonitrile has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria. This compound has also been shown to have antioxidant properties, which may help to protect cells from damage.

Advantages And Limitations For Lab Experiments

One of the advantages of using 7-Methylquinoxaline-2-carbonitrile in lab experiments is its ability to penetrate cell membranes, making it a potential drug delivery system. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental settings.

Future Directions

There are many potential future directions for research on 7-Methylquinoxaline-2-carbonitrile. One area of interest is its potential as a cancer treatment. Further research is needed to fully understand its mechanism of action and to determine the optimal dosage and delivery method. Another potential area of research is its use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, research on its potential as an antibacterial agent may be of interest, as it has been shown to inhibit the growth of certain bacteria.

Synthesis Methods

The synthesis of 7-Methylquinoxaline-2-carbonitrile can be achieved through a variety of methods. One of the most common methods is the condensation of 2-cyanophenylboronic acid with 2-bromo-7-methylquinoxaline in the presence of a palladium catalyst. This method has been shown to be highly effective, with a yield of up to 80%.

Scientific Research Applications

7-Methylquinoxaline-2-carbonitrile has been extensively studied for its potential applications in the field of pharmacology. It has been shown to have a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. This compound has also been investigated for its potential use as a drug delivery system due to its ability to penetrate cell membranes.

properties

CAS RN

14334-17-9

Product Name

7-Methylquinoxaline-2-carbonitrile

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

7-methylquinoxaline-2-carbonitrile

InChI

InChI=1S/C10H7N3/c1-7-2-3-9-10(4-7)13-8(5-11)6-12-9/h2-4,6H,1H3

InChI Key

BKQRDKUXCCSODY-UHFFFAOYSA-N

SMILES

CC1=CC2=NC(=CN=C2C=C1)C#N

Canonical SMILES

CC1=CC2=NC(=CN=C2C=C1)C#N

synonyms

2-Quinoxalinecarbonitrile, 7-methyl-

Origin of Product

United States

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